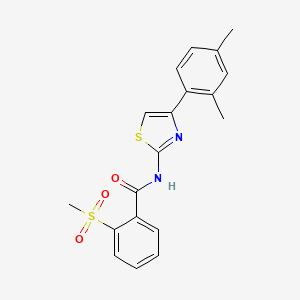

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Description

This compound features a thiazole core substituted at the 4-position with a 2,4-dimethylphenyl group and at the 2-position with a benzamide moiety bearing a methylsulfonyl group at the ortho position. Its structure is optimized for interactions with biological targets, particularly in inflammatory and oncological pathways, as suggested by its sulfonyl and benzamide pharmacophores .

Properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-12-8-9-14(13(2)10-12)16-11-25-19(20-16)21-18(22)15-6-4-5-7-17(15)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGRJBABUMSGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H18N2O3S2

- Molecular Weight : 386.48 g/mol

- CAS Number : 896362-25-7

The compound features a thiazole ring substituted with a dimethylphenyl group and a methylsulfonyl group, which are crucial for its biological activity.

Antimicrobial Activity

Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, showing promising results:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition |

The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial enzymes or cell membranes.

Anticancer Activity

Research has also explored the compound's anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through several mechanisms:

- Inhibition of Cell Proliferation : The compound has shown IC50 values in the low micromolar range against various cancer cell lines.

- Activation of Apoptotic Pathways : Mechanistic studies suggest that it activates caspase pathways leading to programmed cell death.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation : It could interact with specific receptors to modulate signaling pathways.

- Signal Transduction Interference : The compound may affect signal transduction pathways that regulate gene expression and cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is critical for optimizing their biological activity. Modifications at specific positions on the thiazole ring or substituent groups can significantly enhance potency:

- Dimethylphenyl Substitution : Enhances lipophilicity and cellular uptake.

- Methylsulfonyl Group : Contributes to improved solubility and biological activity.

A study indicated that modifications similar to those found in this compound could yield compounds with enhanced NF-κB activation, suggesting potential as immunomodulators .

Case Studies

- Immunomodulatory Effects : A study showed that thiazole derivatives can enhance cytokine release in immune cells when used as adjuvants alongside TLR agonists .

- Cancer Treatment Trials : Preliminary trials involving similar thiazole compounds demonstrated significant tumor growth inhibition in animal models, warranting further investigation into their clinical applications.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide. The compound has shown promising results against various bacterial strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition |

The antimicrobial efficacy is believed to stem from its interaction with bacterial enzymes or disruption of cell membranes.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through various mechanisms:

- Inhibition of Cell Proliferation : The compound has shown IC50 values in the low micromolar range against different cancer cell lines.

- Activation of Apoptotic Pathways : Mechanistic studies suggest activation of caspase pathways leading to programmed cell death.

The biological activity may involve:

- Enzyme Inhibition : Disruption of key metabolic pathways.

- Receptor Modulation : Interaction with specific receptors influencing signaling pathways.

- Signal Transduction Interference : Affecting pathways that regulate gene expression and cellular survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key modifications include:

- Dimethylphenyl Substitution : Enhances lipophilicity and cellular uptake.

- Methylsulfonyl Group : Improves solubility and biological activity.

Studies have indicated that modifications similar to those in this compound could yield derivatives with enhanced immunomodulatory effects, suggesting potential applications in immune response modulation .

Immunomodulatory Effects

A study demonstrated that thiazole derivatives could enhance cytokine release in immune cells when used as adjuvants alongside Toll-like receptor agonists. This suggests potential applications in vaccine development .

Cancer Treatment Trials

Preliminary trials involving similar thiazole compounds have shown significant tumor growth inhibition in animal models, warranting further investigation into their clinical applications .

Comparison with Similar Compounds

Structural Analogues with Varying Phenyl Substituents

Analysis : The 2,4-dimethylphenyl group in the target compound provides balanced lipophilicity, while positional isomers (e.g., 2,5-dimethyl in 2D216) or halogenated analogs (e.g., 2D291) exhibit varied electronic effects and steric profiles, impacting target engagement and cytokine production.

Modifications to the Benzamide/Sulfonamide Moiety

Analysis : The ortho-substituted methylsulfonyl group in the target compound enhances steric accessibility compared to meta/para analogs (7a, 7b). Ethyl or benzyl groups (e.g., 7b, 23) introduce unfavorable hydrophobicity or steric bulk, reducing bioavailability.

Thiazole Core Modifications

Analysis : The unmodified thiazole in the target compound avoids excessive lipophilicity (seen in 5p) or metabolic liabilities (e.g., allyl in 5q). Pyridyl substitutions (e.g., 7a) enhance polarity but may limit blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves coupling 4-(2,4-dimethylphenyl)thiazol-2-amine with 2-(methylsulfonyl)benzoyl chloride in anhydrous dichloromethane (DCM) using catalysts like DMAP and triethylamine. Reaction conditions (0°C to room temperature, inert atmosphere) and purification via silica gel chromatography are critical for isolating high-purity products. Intermediates are validated using IR (C=O stretch at ~1710 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.4 ppm), and mass spectrometry (e.g., molecular ion peak at m/z 406.20) .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–8.6 ppm), methyl groups (δ 2.1–2.4 ppm), and thiazole ring protons (δ 7.2–7.5 ppm) .

- IR Spectroscopy : Confirms sulfonyl (SO₂, ~1350 cm⁻¹) and amide (C=O, ~1670 cm⁻¹) functional groups .

- Mass Spectrometry : Molecular ion peaks and fragmentation patterns align with theoretical calculations (e.g., m/z 446.30 for related derivatives) .

Q. What initial biological screening assays are recommended to evaluate its anticancer potential?

- Methodological Answer :

- Cell Viability Assays : MTT or CellTiter-Glo® on NCI-60 cancer cell lines (e.g., melanoma, breast cancer) to determine IC₅₀ values .

- Selectivity Profiling : Compare cytotoxicity against non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole ring) influence its biological activity and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to Hec1/Nek2 targets. For example, replacing 2,4-dimethylphenyl with 4-bromophenyl increases potency by 30% in inhibition assays .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with the Nek2 kinase domain (PDB ID: 2W5A) .

Q. What mechanistic insights explain its role in inhibiting the Hec1/Nek2 mitotic pathway?

- Methodological Answer :

- Kinase Inhibition Assays : Measure ATPase activity in recombinant Nek2 using malachite green phosphate detection. IC₅₀ values correlate with disrupted mitotic spindle formation .

- Immunofluorescence Microscopy : Track Hec1 localization in treated cells (e.g., MCF-7) to confirm mitotic arrest and chromosome misalignment .

Q. How can researchers address discrepancies in cytotoxicity data across different cancer cell lines?

- Methodological Answer :

- Transcriptomic Profiling : Perform RNA-seq on resistant cell lines (e.g., A549) to identify upregulated efflux pumps (e.g., ABCB1) or pro-survival pathways .

- Combinatorial Screens : Test synergy with paclitaxel or cisplatin to overcome resistance mechanisms .

Q. What in vivo models are suitable for validating its pharmacokinetic and efficacy profiles?

- Methodological Answer :

- Xenograft Models : Administer 10–50 mg/kg (oral or intraperitoneal) in immunodeficient mice bearing MDA-MB-231 tumors. Monitor tumor volume via caliper measurements and validate target engagement via Western blot (Hec1/Nek2 downregulation) .

- ADMET Studies : Assess plasma stability (e.g., half-life >4 hours), LogP (~5.24), and CYP450 inhibition to optimize dosing regimens .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across reported protocols?

- Methodological Answer : Variations arise from reaction conditions (e.g., anhydrous DCM vs. THF) and catalyst choice (DMAP vs. NaH). Optimize by pre-drying solvents and using Schlenk techniques for moisture-sensitive steps .

Q. How to resolve inconsistencies in reported LogP values and solubility profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.